

Application Notes and Protocols for Methyltriethylammonium Carbonate in CO2 Capture and Utilization

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Compound of Interest

Compound Name: Methyltriethylammonium carbonate

Cat. No.: B8594406

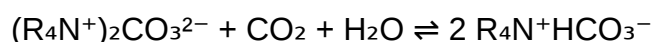
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A-Note on the Analyte: Comprehensive experimental data specifically for **methyltriethylammonium carbonate** in CO2 capture and utilization is limited in publicly available scientific literature. Therefore, this document provides detailed application notes and protocols for a closely related and well-documented analogue: tetraethylammonium carbonate and its bicarbonate form. The principles, experimental setups, and potential applications described herein are expected to be largely applicable to **methyltriethylammonium carbonate**, providing a strong foundational methodology for researchers.

Overview and Principle

Quaternary ammonium carbonates, such as tetraethylammonium carbonate, are ionic liquids (ILs) that can capture carbon dioxide (CO2) through a reversible chemical absorption process. The capture mechanism involves the reaction of CO2 with the carbonate anion to form a bicarbonate. This reaction is favored at lower temperatures and can be reversed by increasing the temperature, releasing the captured CO2 for utilization or storage.

The overall reaction is as follows:



These compounds also show potential as catalysts or co-catalysts in the chemical conversion of CO₂ into value-added products like cyclic carbonates, formic acid, and methanol.

Synthesis of Tetraalkylammonium Carbonates

A general and safe method for the synthesis of tetraalkylammonium carbonates involves the reaction of the corresponding tetraalkylammonium hydroxide with carbon dioxide.

Protocol: Synthesis of Tetraethylammonium Carbonate

Materials:

- Tetraethylammonium hydroxide ([Et₄N]OH) solution
- Carbon dioxide (gas or dry ice)
- Ethanol
- Rotary evaporator
- Schlenk line or inert atmosphere setup

Procedure:

- In a round-bottom flask, place a solution of tetraethylammonium hydroxide.
- Under an inert atmosphere, slowly bubble gaseous CO₂ through the solution or add small pieces of dry ice with vigorous stirring. The reaction is exothermic.
- Continue the addition of CO₂ until the solution is saturated and the pH approaches neutral.
- Once the reaction is complete, remove the solvent (typically water and any alcohol co-solvent) using a rotary evaporator to obtain the tetraethylammonium carbonate product, which is often a hygroscopic white solid.^[1]
- For purification, the product can be washed with a solvent in which it has low solubility, such as cold ethanol, to remove any soluble byproducts.^[1]

CO2 Capture and Release

Quantitative Data

While specific CO2 absorption capacities for simple tetraalkylammonium carbonates are not readily available in the reviewed literature, related compounds show significant promise. For instance, tetraalkylammonium borohydrides have demonstrated high CO2 absorption capacities.^[2] Aqueous solutions of tetra(n-alkyl)ammonium hydroxides have also been shown to directly capture CO2 from the atmosphere.^{[3][4]}

Compound	CO2 Absorption Capacity (mmol CO2 / g)	Conditions	Reference
Tetraalkylammonium borohydrides	up to 30	Room temperature, 1 bar CO2	^[2]
Tetra(n-alkyl)ammonium hydroxides	High (qualitative)	Ambient air, mild heating	^{[3][4]}

Experimental Protocol: CO2 Absorption-Desorption Cycle

This protocol describes a typical batch experiment for evaluating the CO2 capture and release performance of a tetraalkylammonium carbonate solution.

Materials and Equipment:

- Tetraethylammonium carbonate solution (aqueous or in a suitable organic solvent)
- Jacketed glass reactor with a magnetic stirrer
- Gas inlet and outlet ports
- Mass flow controllers for CO2 and a stripping gas (e.g., N2)
- Temperature controller (circulating bath)

- Gas analyzer (e.g., infrared CO₂ sensor) to measure outlet CO₂ concentration
- Pressure transducer

Procedure:

Absorption Phase:

- Charge the jacketed glass reactor with a known volume and concentration of the tetraethylammonium carbonate solution.
- Set the desired absorption temperature (e.g., 25-40 °C) using the circulating bath.
- Start stirring the solution at a constant rate.
- Introduce a gas stream with a known CO₂ concentration (e.g., 15% CO₂ in N₂) at a controlled flow rate through the gas inlet.
- Continuously monitor the CO₂ concentration in the outlet gas stream using the gas analyzer.
- The absorption is complete when the outlet CO₂ concentration equals the inlet concentration (saturation).
- The total amount of CO₂ absorbed can be calculated by integrating the difference between the inlet and outlet CO₂ concentrations over time.

Desorption (Regeneration) Phase:

- Stop the CO₂ gas flow.
- Increase the temperature of the solution to the desired regeneration temperature (e.g., 80-120 °C) using the circulating bath.
- Optionally, introduce an inert stripping gas (e.g., N₂) at a controlled flow rate to facilitate the removal of the released CO₂.
- Monitor the CO₂ concentration in the outlet gas stream.

- Desorption is considered complete when the CO₂ concentration in the outlet stream returns to baseline.
- The amount of CO₂ released can be quantified to determine the regeneration efficiency.
- The cyclic capacity can be determined by repeating the absorption-desorption cycles.

CO₂ Utilization

Tetraalkylammonium salts can act as catalysts for the conversion of CO₂ into valuable chemicals. A prominent example is the synthesis of cyclic carbonates from epoxides and CO₂.

Experimental Protocol: Catalytic Synthesis of Cyclic Carbonates

Materials and Equipment:

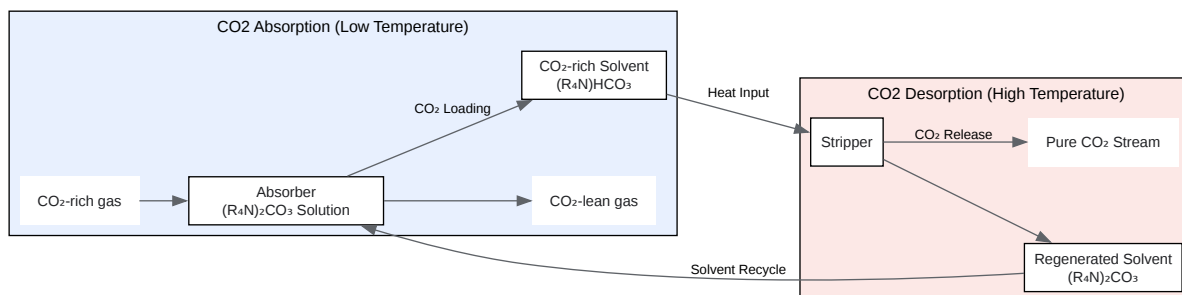
- Epoxide (e.g., propylene oxide, epichlorohydrin)
- Tetraethylammonium carbonate or a related salt (e.g., tetrabutylammonium iodide as a co-catalyst)^{[5][6]}
- High-pressure autoclave equipped with a magnetic stirrer and temperature control
- CO₂ cylinder

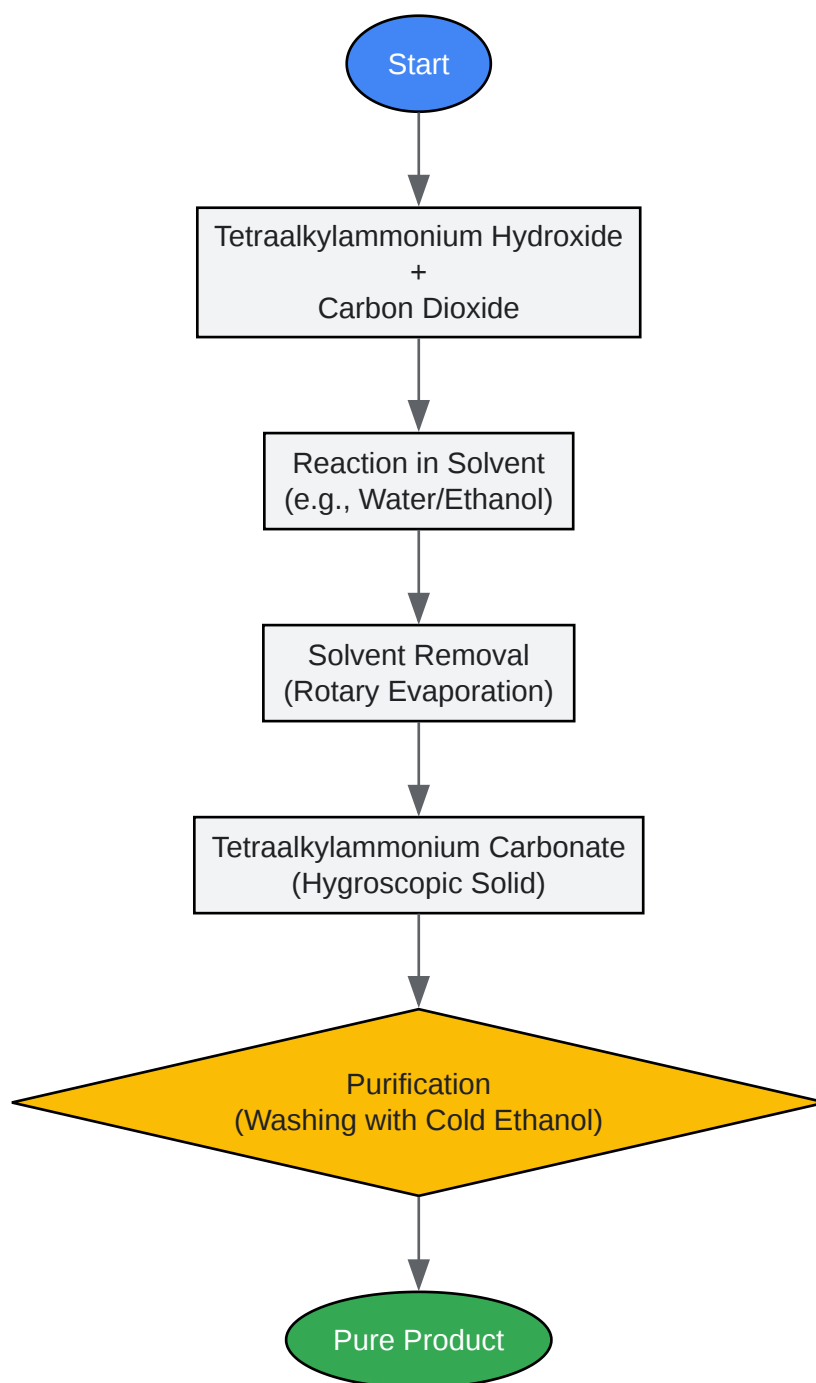
Procedure:

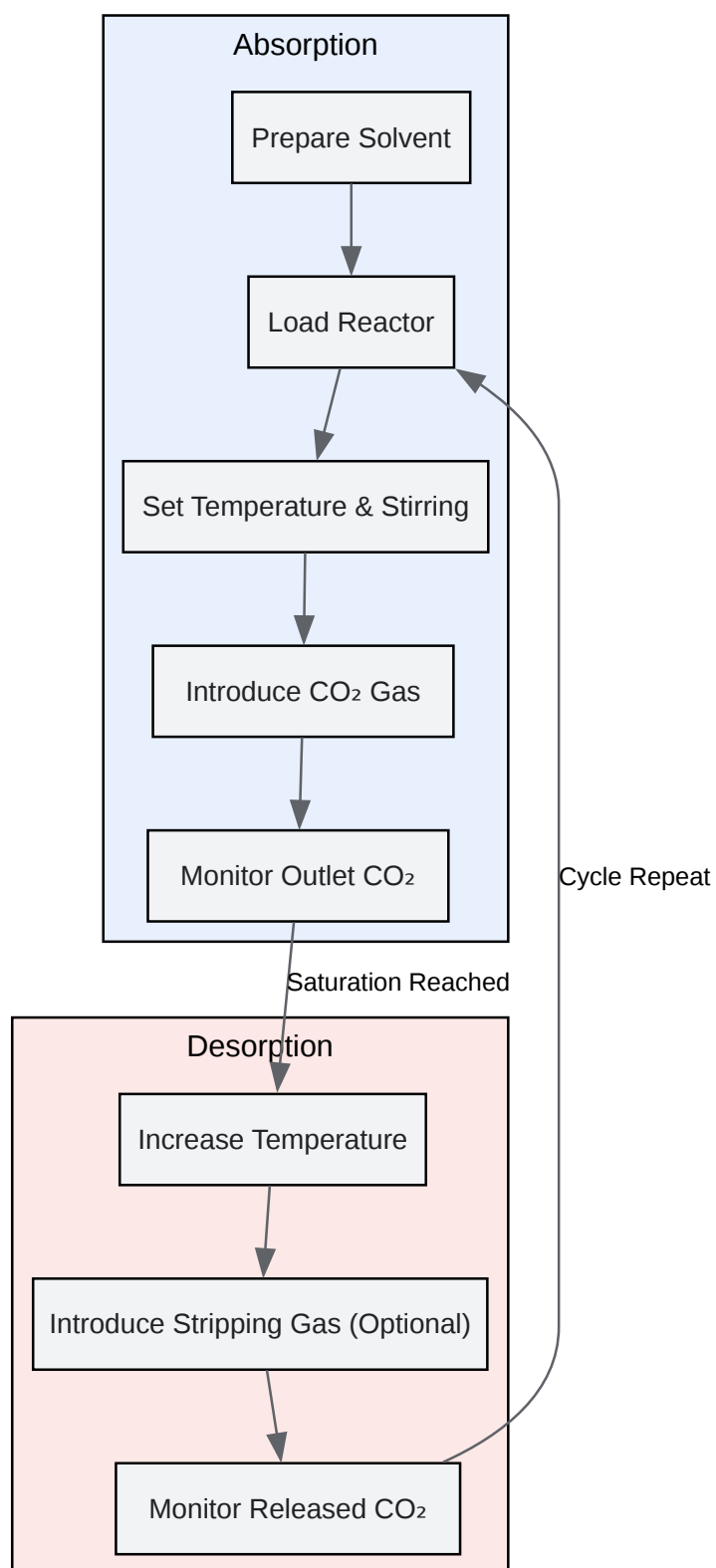
- Charge the autoclave with the epoxide and the tetraalkylammonium salt catalyst.
- Seal the reactor and purge it with low-pressure CO₂ to remove air.
- Pressurize the reactor with CO₂ to the desired reaction pressure (e.g., 10-50 bar).
- Heat the reactor to the desired reaction temperature (e.g., 50-120 °C) while stirring.
- Maintain the reaction conditions for a specified time (e.g., 2-24 hours).

- After the reaction, cool the reactor to room temperature and slowly vent the excess CO₂.
- The product mixture can be analyzed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the epoxide and the selectivity to the cyclic carbonate.

Visualizations







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